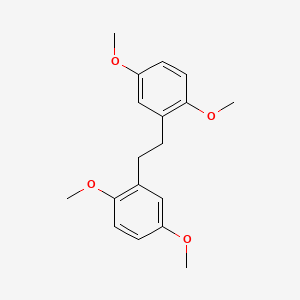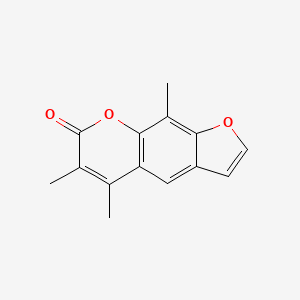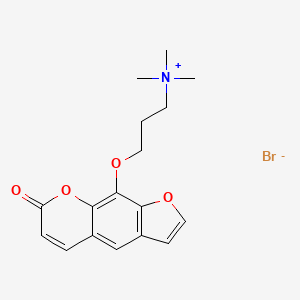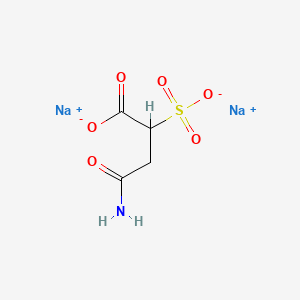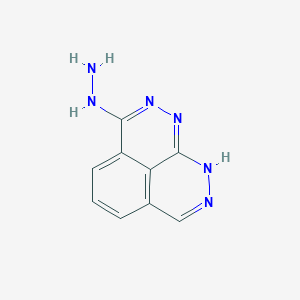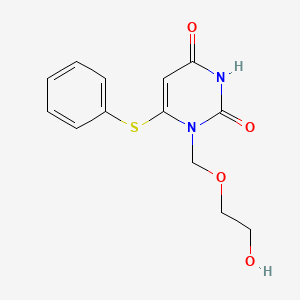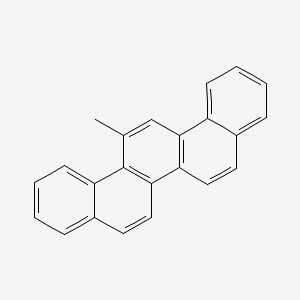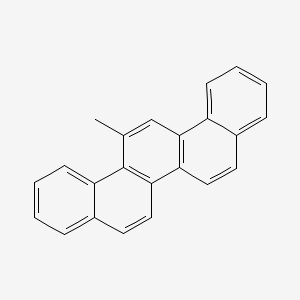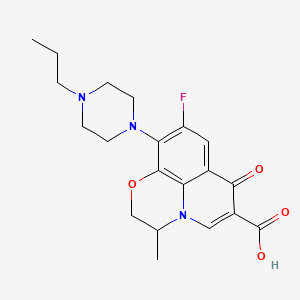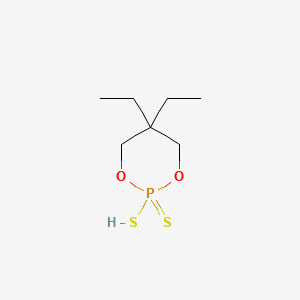
5,5-Diethyl-2-mercapto-1,3,2-dioxaphosphinane 2-sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Diethyl-2-mercapto-1,3,2-dioxaphosphinane 2-sulfide is an organophosphorus compound with the molecular formula C7H15O2PS2 and a molecular weight of 226297 This compound is characterized by the presence of a dioxaphosphinane ring with mercapto and sulfide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diethyl-2-mercapto-1,3,2-dioxaphosphinane 2-sulfide typically involves the reaction of diethyl phosphite with a suitable mercapto compound under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as chromatography, may be employed to achieve the desired quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Diethyl-2-mercapto-1,3,2-dioxaphosphinane 2-sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfide group to a thiol group.
Substitution: The mercapto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phosphinane derivatives.
Applications De Recherche Scientifique
5,5-Diethyl-2-mercapto-1,3,2-dioxaphosphinane 2-sulfide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a stabilizer in polymer chemistry.
Mécanisme D'action
The mechanism of action of 5,5-Diethyl-2-mercapto-1,3,2-dioxaphosphinane 2-sulfide involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of enzyme activity. The presence of the dioxaphosphinane ring and sulfide groups contributes to its reactivity and specificity towards certain molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,5-Dimethyl-2-mercapto-1,3,2-dioxaphosphorinane 2-oxide
- 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
- 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
Uniqueness
5,5-Diethyl-2-mercapto-1,3,2-dioxaphosphinane 2-sulfide is unique due to its specific combination of functional groups and ring structure, which imparts distinct chemical properties and reactivity
Propriétés
Numéro CAS |
86428-80-0 |
|---|---|
Formule moléculaire |
C7H15O2PS2 |
Poids moléculaire |
226.3 g/mol |
Nom IUPAC |
5,5-diethyl-2-sulfanyl-2-sulfanylidene-1,3,2λ5-dioxaphosphinane |
InChI |
InChI=1S/C7H15O2PS2/c1-3-7(4-2)5-8-10(11,12)9-6-7/h3-6H2,1-2H3,(H,11,12) |
Clé InChI |
GZOCABPPJNBAFN-UHFFFAOYSA-N |
SMILES canonique |
CCC1(COP(=S)(OC1)S)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


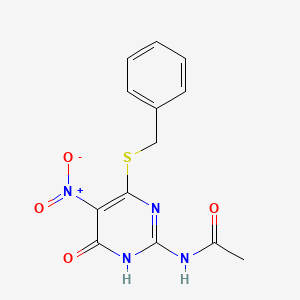
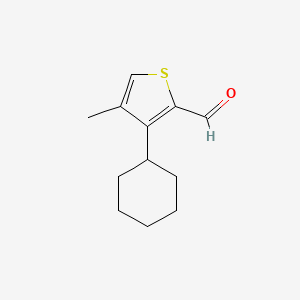
![(6aR,9R)-9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline;methanesulfonic acid](/img/structure/B12811238.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(diphenylmethyl)sulfanyl]propanoic acid](/img/structure/B12811243.png)
